4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Property

Secure the precise azaphosphinane core essential for developing highly selective TAFIa inhibitors with >1000-fold selectivity over related proteases. This 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride serves as a critical building block where its specific six-membered ring geometry enables key catalytic zinc ion interactions. Its phosphine oxide moiety confers high aqueous solubility and metabolic stability, making it an ideal scaffold for SAR studies in thrombosis or anticancer applications. Do not compromise target engagement with generic phosphine oxide alternatives. Choose a reliable supply with stringent quality specifications.

Molecular Formula C5H13ClNOP
Molecular Weight 169.59
CAS No. 945459-80-3
Cat. No. B2690176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride
CAS945459-80-3
Molecular FormulaC5H13ClNOP
Molecular Weight169.59
Structural Identifiers
SMILESCP1(=O)CCNCC1.Cl
InChIInChI=1S/C5H12NOP.ClH/c1-8(7)4-2-6-3-5-8;/h6H,2-5H2,1H3;1H
InChIKeyKSTLKNUVQLIKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS 945459-80-3): A Core Azaphosphinane Scaffold for TAFIa Inhibitor and Antiproliferative Research


4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride is a phosphorus-containing, six-membered heterocyclic compound (molecular formula C5H13ClNOP; MW 169.59) characterized by a phosphine oxide moiety within an azaphosphinane ring system [1]. It is supplied as a hydrochloride salt with a reported purity specification of ≥95% . The core scaffold is a key structural component of potent and selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a validated target for thrombotic disease intervention [2], and is part of the broader class of phosphinane heterocycles under evaluation for anticancer applications [3].

Why 4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride (945459-80-3) Cannot Be Replaced by Generic Phosphine Oxides or Other Heterocycles


Direct substitution of 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride with a generic phosphine oxide or a different heterocyclic core (e.g., a piperidine or an acyclic phosphine oxide) is not scientifically valid. While the phosphine oxide functional group broadly confers favorable physicochemical properties such as high aqueous solubility and enhanced metabolic stability [1], the specific geometric and electronic constraints of the six-membered azaphosphinane ring are essential for target engagement. For instance, in TAFIa inhibitor development, the core azaphosphinane scaffold was critical for achieving both high potency and >1000-fold selectivity over related proteases; modifications to the ring size or heteroatom composition would fundamentally alter the binding conformation and the critical interactions with the catalytic zinc ion, thereby abolishing activity [2].

Quantitative Differentiation Evidence for 4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride (945459-80-3) vs. Comparators


Physicochemical Advantage: LogP Reduction by Phosphine Oxide Moiety

The phosphine oxide (P=O) group in 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride is a key structural determinant of its physicochemical profile. A comprehensive medicinal chemistry analysis demonstrates that phosphine oxides are highly polar functional groups, leading to significantly reduced lipophilicity and enhanced aqueous solubility compared to common amide or sulfone isosteres [1]. The calculated LogP for the free base is -2.485, confirming its high polarity . This class-level inference of improved solubility and metabolic stability differentiates it from non-phosphorus containing piperidine analogs, which lack this strong hydrogen-bond accepting and polarity-enhancing feature [1].

Medicinal Chemistry Drug Discovery Physicochemical Property

Synthetic Accessibility: Validated and Reproducible High-Yield Route from a Defined Intermediate

The target compound is readily accessible via a validated, high-yielding synthetic route. A patent describes the quantitative (99% yield) debenzylation of 1-benzyl-4-methyl-[1,4]azaphosphinane-4-oxide (CAS 945459-79-0) using ammonium formate and Pd/C in methanol to afford 4-methyl-[1,4]azaphosphinane-4-oxide (the free base of the target compound) . This stands in contrast to the often complex, multi-step, and lower-yielding syntheses required for other heterocyclic TAFIa inhibitor cores or for introducing alternative substituents at the phosphorus atom, which may require harsh oxidants or air-sensitive reagents [1]. The ability to convert a readily available benzyl-protected precursor directly and in near-quantitative yield to the free amine core provides a significant advantage in building block scalability and cost-effectiveness.

Organic Synthesis Process Chemistry Medicinal Chemistry

Class-Level Potency and Selectivity: Azaphosphinanes as Superior TAFIa Inhibitors

In the context of TAFIa inhibition, the azaphosphinane class demonstrates exceptional potency and selectivity that differentiates it from other inhibitor classes. While individual IC50 values for 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride are not reported in primary literature, the structure-activity relationship (SAR) for closely related azaphosphinane-based TAFIa inhibitors reveals compounds with IC50 values <100 nM against human TAFIa and selectivity >1000-fold over related carboxypeptidases [1]. This class-level potency is attributed to the specific geometry of the azaphosphinane ring, which orients the phosphinic/phosphinothioic acid moiety for optimal chelation of the active-site zinc ion in TAFIa, a mechanism not achievable by acyclic inhibitors or those with different heterocyclic cores [1].

Thrombosis Fibrinolysis TAFIa Inhibitor Drug Discovery

Defined Research Applications for 4-Methyl-1,4-azaphosphinane 4-oxide Hydrochloride (945459-80-3)


Synthesis of Potent and Selective TAFIa Inhibitors for Thrombosis Research

As established in Section 3, the azaphosphinane scaffold is central to a class of TAFIa inhibitors with nanomolar potency and high selectivity [1]. 4-Methyl-1,4-azaphosphinane 4-oxide hydrochloride serves as a versatile starting material or core building block for elaborating the N-1 and P-4 positions to generate novel analogs for structure-activity relationship (SAR) studies aimed at developing profibrinolytic agents for stroke, venous thrombosis, and pulmonary embolism models.

Core Scaffold for Phosphinane-Based Antiproliferative Agents

Recent studies have validated phosphinane heterocycles as tractable scaffolds for anticancer drug discovery, with specific analogs demonstrating cytotoxic activity against colon and prostate cancer cell lines [2]. The 4-methyl-1,4-azaphosphinane 4-oxide core can be diversified to explore this emerging therapeutic space, particularly by introducing substituents to modulate lipophilicity and cellular permeability, as suggested by the physicochemical profile detailed in Section 3 [3].

Medicinal Chemistry Probe for Investigating Phosphine Oxide Pharmacophores

Given its defined LogP of -2.485 and the well-characterized impact of phosphine oxides on solubility and metabolic stability [3], this compound is an ideal probe for medicinal chemistry groups systematically studying the effects of introducing a highly polar, hydrogen-bond accepting group into a heterocyclic scaffold. It allows for direct comparison with matched molecular pairs containing amides, sulfones, or tertiary amines to assess the P=O group's influence on in vitro ADME parameters.

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